molecular formula C10H14ClN3O B8386418 3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol

3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol

Cat. No. B8386418
M. Wt: 227.69 g/mol
InChI Key: MFORPJMYNKYBLR-UHFFFAOYSA-N
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Description

3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Chloropyrazinyl)-1-methyl-3-piperidinol

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-(3-chloropyrazin-2-yl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C10H14ClN3O/c1-14-6-2-3-10(15,7-14)8-9(11)13-5-4-12-8/h4-5,15H,2-3,6-7H2,1H3

InChI Key

MFORPJMYNKYBLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C2=NC=CN=C2Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 7.2 ml 2,2,6,6-tetramethylpiperidine (0.034 mol) in 300 ml of dry THF was cooled to -8° C. as 25 ml of 1.6 M butyllithium (0.04 mol) in hexane was added dropwise. The reaction was stirred 20 min then cooled to -77° C. A solution of 2.9 ml of 2-chloropyrazine (0.031 mol) in 5 ml of THF was added dropwise to the reaction. After another 15 min, 3.5 g of 1-methylpiperidin-3-one (0.035 mol) in 10 ml of THF was added dropwise. After the addition, the reaction was stirred 1.5 h followed by addition of a mixture of 8 ml of concentrated HCl and 4 ml of ethanol. The cooling was removed and when the temperature had reached -15° C., 20 ml of 5 N NaOH was added. The volatile organics were evaporated and the aqueous residue was extracted 4 × with 30 ml of CH2Cl2. The extracts were washed with brine, dried and the solvent evaporated to give a brown solid that was dissolved in 300 ml of ether and filtered. The ether was evaporated and the residue recrystallized from hexane to give 3.77 g of (1), 53% yield, mp 111°-112° C. NMR ppm (CDCl3) 1.7-2.2 (5H,m), 2.4 (3H, s), 2.7 (1H, d), 2.85-3.05 (2H, m), 4.4 (1H, bs), 8.35 (1H, d), 8.5 (1H, d). Anal. C10H14ClN3O, requires C: 52.75; H: 6.20; N: 18.46%. Found C: 52.64; H: 6.21; N: 18.21%.
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300 mL
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7.2 mL
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25 mL
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300 mL
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2.9 mL
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5 mL
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3.5 g
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10 mL
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8 mL
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4 mL
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Yield
53%

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